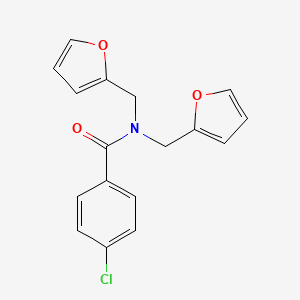![molecular formula C18H16ClN3O3 B11379868 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11379868.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a chlorophenyl group, and a propoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized with hydroxylamine hydrochloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth or the elimination of microbial pathogens. The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can be compared with other oxadiazole derivatives, such as:
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Known for its antimicrobial and anticancer properties.
4-(4-chlorophenyl)-1,2,3-thiadiazole: Exhibits similar biological activities but with a different heterocyclic core.
4-(4-chlorophenyl)-1,2,5-thiadiazole:
特性
分子式 |
C18H16ClN3O3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-10-24-15-5-3-4-13(11-15)18(23)20-17-16(21-25-22-17)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
InChIキー |
OCFXYOBJKBGYQZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11379791.png)
![3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11379812.png)
![1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379813.png)
![4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379817.png)
![5-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11379821.png)
![4-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11379828.png)
![3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379835.png)
![N-(2-chlorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379837.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B11379844.png)

![4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11379869.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11379876.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11379877.png)
![4-[2-(1-Benzoylpiperidin-2-yl)ethyl]morpholine](/img/structure/B11379880.png)
